N-(1-Benzylcyclopentyl)acetamide
Description
N-(1-Benzylcyclopentyl)acetamide is an acetamide derivative featuring a cyclopentyl ring substituted at the 1-position with a benzyl group. The cyclopentyl group introduces steric bulk, while the benzyl moiety may influence electronic interactions and solubility. Similar compounds, such as (1R,2R)-N-[2-(N'-benzyl-N'-methylamino)cyclopentyl]acetamide (CAS: 928776-82-3), highlight the importance of stereochemistry and substituent placement on biological activity and physical characteristics .
Properties
IUPAC Name |
N-(1-benzylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12(16)15-14(9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIULEFMHGFWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193394 | |
| Record name | Acetamide, N-(1-(phenylmethyl)cyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40399-83-5 | |
| Record name | Acetamide, N-(1-(phenylmethyl)cyclopentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040399835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(1-(phenylmethyl)cyclopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-benzylcyclopentylamine with acetic anhydride or acetyl chloride under basic conditions. This reaction typically proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, leading to the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives, sulfonated benzyl derivatives
Scientific Research Applications
N-(1-Benzylcyclopentyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: this compound can be used as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Aryl-Substituted Acetamides
Example Compounds :
Key Findings :
- Crystal Structure: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit monoclinic or triclinic crystal systems. Electron-withdrawing groups like chlorine reduce molecular symmetry, affecting packing efficiency compared to electron-donating groups (e.g., methyl) .
- Biological Activity: Pyridazinone acetamides with methoxybenzyl substituents act as FPR2 agonists, inducing calcium mobilization in neutrophils. The benzyl group in N-(1-Benzylcyclopentyl)acetamide may similarly enhance receptor binding due to aromatic interactions .
Heterocyclic Acetamides
Key Findings :
Benzyl-Substituted Acetamides
Key Differences :
- Reactivity: The acetoacetamide group in N-Benzylacetoacetamide introduces keto-enol tautomerism, absent in this compound.
Pharmacological and Physicochemical Data
Table 1: Structural and Physical Properties
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs.
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